molecular formula C18H16O5 B2673291 7-methoxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one CAS No. 637749-34-9

7-methoxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one

Cat. No.: B2673291
CAS No.: 637749-34-9
M. Wt: 312.321
InChI Key: KUXCGFRJSYXULW-UHFFFAOYSA-N
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Description

7-Methoxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a synthetic chromenone derivative characterized by a methoxy group at the 7-position, a methyl group at the 2-position, and a 4-methoxyphenoxy substituent at the 3-position of the chromenone core. Chromenones (4H-chromen-4-ones) are oxygen-containing heterocycles widely studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structural features of this compound—particularly the electron-donating methoxy and phenoxy groups—influence its physicochemical behavior and interactions with biological targets.

Properties

IUPAC Name

7-methoxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-11-18(23-13-6-4-12(20-2)5-7-13)17(19)15-9-8-14(21-3)10-16(15)22-11/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXCGFRJSYXULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxy-4H-chromen-4-one and 4-methoxyphenol.

    Methoxylation: The hydroxyl group at the 7-position of the chromen-4-one core is methoxylated using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

    Phenoxylation: The methoxyphenoxy group is introduced through a nucleophilic substitution reaction between the methoxylated chromen-4-one and 4-methoxyphenol, typically in the presence of a strong base like sodium hydride.

    Methylation: The final step involves the methylation of the 2-position using a methylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or methoxyphenoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted chromen-4-one derivatives.

Scientific Research Applications

7-methoxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methoxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth and survival.

Comparison with Similar Compounds

Substituent Variations at the 3-Position

The 3-position substituent significantly impacts biological activity and physicochemical properties:

Compound Name 3-Position Substituent Key Findings Reference
Target Compound 4-Methoxyphenoxy High lipophilicity due to aromatic ether; potential for π-π interactions
7-Methoxy-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one 3,4-Dimethoxyphenyl Enhanced antiproliferative activity in Eucalyptus extracts; increased steric bulk
3-[(1E)-2-Phenylethenyl]-7-methoxy-4H-chromen-4-one (Compound A) Styryl group High tumor-specificity (TSM > 10) against oral squamous cell carcinoma
2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one 4-(Methylsulfonyl)phenyl Electron-withdrawing group improves metabolic stability but reduces solubility

Key Insights :

  • Phenoxy vs. Styryl: The target compound’s 4-methoxyphenoxy group provides moderate electron-donating effects, whereas styryl derivatives (e.g., Compound A) exhibit superior tumor-specificity due to extended conjugation .
  • Methoxy vs. Sulfonyl : Sulfonyl groups enhance oxidative stability but reduce cell permeability compared to methoxy substituents .

Substituent Variations at the 7-Position

The 7-position substituent modulates solubility and hydrogen-bonding capacity:

Compound Name 7-Position Substituent Melting Point (°C) Tumor-Specificity (TSM) Reference
Target Compound Methoxy Not reported Not studied
7-Hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one (5c) Hydroxy 215–217 Not reported
5-Acetoxy-8-(acetoxymethyl)-7-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one (11b) Methoxy + Acetoxy 124–126 Antineoplastic activity

Key Insights :

  • Methoxy vs. Hydroxy : The hydroxy analog (5c) has a higher melting point due to hydrogen bonding, whereas methoxy groups improve metabolic stability by blocking oxidation .

Methyl Group at the 2-Position

The 2-methyl group influences steric hindrance and planarity:

Compound Name 2-Position Substituent Biological Activity Reference
Target Compound Methyl Unknown; structural analog 5c shows moderate yields (87%)
7-Methoxy-3-phenyl-2-trifluoromethyl-4H-chromen-4-one Trifluoromethyl Enhanced electrophilicity; potential for kinase inhibition

Key Insights :

  • Methyl vs. Trifluoromethyl : The methyl group minimizes steric hindrance, while trifluoromethyl groups introduce strong electron-withdrawing effects, altering binding affinities .

Physicochemical Properties

Compound Name Molecular Weight LogP (Predicted) Solubility
Target Compound 326.3 ~3.5 Low in water
7-Hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one (5c) 298.3 ~2.8 Moderate (DMSO)
7-Methoxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one 350.3 ~4.1 Low

Biological Activity

7-Methoxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one, a member of the chromone family, has garnered attention due to its diverse biological activities. This compound is synthesized through various methods and has been studied for its potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C₁₈H₁₆O₄
Molecular Weight 284.32 g/mol
IUPAC Name 7-methoxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one

Synthesis Methods

The synthesis of this compound typically involves:

  • Condensation Reaction : Combining 4-methoxyphenol with ethyl acetoacetate in the presence of a base.
  • Cyclization : Formation of the chromone ring structure using an acid catalyst.
  • Methoxylation : Introducing the methoxy groups at specific positions on the chromone ring.

Antioxidant Activity

Research indicates that compounds within the chromone class exhibit significant antioxidant properties. A study demonstrated that this compound effectively scavenges free radicals, thus reducing oxidative stress in cellular models. This property is crucial for potential therapeutic applications in conditions related to oxidative damage.

Anti-inflammatory Effects

The compound has shown promising results in inhibiting pro-inflammatory pathways. In vitro studies using RAW 264.7 macrophages revealed that it significantly suppressed lipopolysaccharide (LPS)-induced nitric oxide (NO) production without inducing cytotoxicity. This suggests its potential as an anti-inflammatory agent, particularly in diseases characterized by chronic inflammation.

Anticancer Potential

In various cancer cell lines, this compound exhibited cytotoxic effects. It was found to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways associated with cell survival and proliferation.

Case Studies

  • Study on Antioxidant Activity :
    • Objective : To evaluate the antioxidant capacity of the compound.
    • Method : DPPH radical scavenging assay.
    • Results : The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.
  • Anti-inflammatory Study :
    • Objective : To assess the anti-inflammatory effects on macrophages.
    • Method : Measurement of NO levels post-LPS stimulation.
    • Results : The compound reduced NO production by up to 70% at optimal concentrations, confirming its anti-inflammatory potential.
  • Anticancer Evaluation :
    • Objective : To investigate cytotoxic effects on breast cancer cells.
    • Method : MTT assay to assess cell viability.
    • Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent anticancer activity.

The biological activities of this compound are attributed to:

  • Enzyme Inhibition : Inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways involved in inflammation.
  • Receptor Interaction : Binding to estrogen receptors which may modulate cancer cell growth.
  • Oxidative Stress Reduction : Scavenging reactive oxygen species (ROS), thereby protecting cellular integrity.

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